![molecular formula C18H25NO4S B604810 (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine CAS No. 1087646-24-9](/img/structure/B604810.png)
(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene ring system. The key steps include:
Naphthalene Ring Functionalization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amide formation.
Alkylation: The hydroxyl group is introduced via alkylation using 2-chloropropanol under basic conditions.
Ether Formation: The pentyloxy group is attached through an etherification reaction using pentanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening for catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The ether group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer therapeutics and drug delivery systems.
Poly(N-(2-hydroxypropyl)methacrylamide): Utilized in nanomedicine for its biocompatibility and functionalization capabilities.
Uniqueness
(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
1087646-24-9 |
|---|---|
Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-3-4-7-12-23-17-10-11-18(16-9-6-5-8-15(16)17)24(21,22)19-13-14(2)20/h5-6,8-11,14,19-20H,3-4,7,12-13H2,1-2H3 |
InChI Key |
BDXFIXDETAHORK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


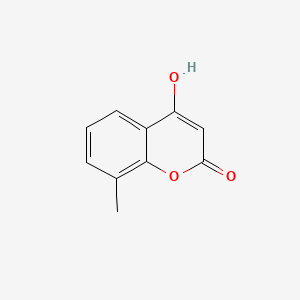
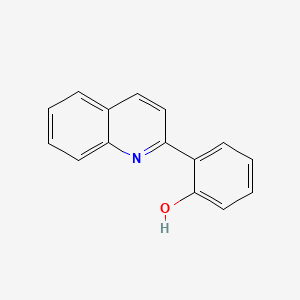

![3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604736.png)
![Ethyl 2-{2-[1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604737.png)
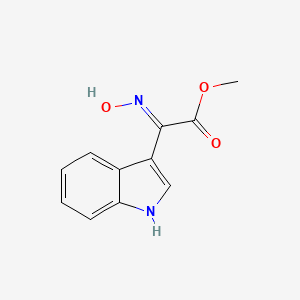
![4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B604739.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B604742.png)
![1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]-4-methylpiperazine](/img/structure/B604744.png)
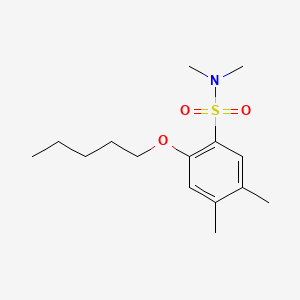
![[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine](/img/structure/B604747.png)
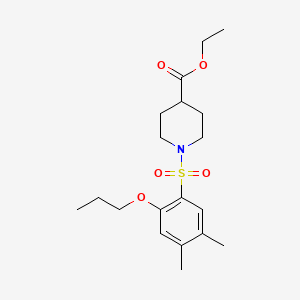
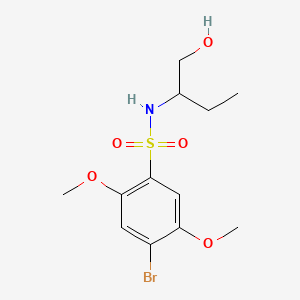
amine](/img/structure/B604750.png)
